6-Bromo-5,7-difluoroindoline-2,3-dione

Medicinal Chemistry Organic Synthesis Scaffold Optimization

6-Bromo-5,7-difluoroindoline-2,3-dione delivers a unique tri-halogenated isatin scaffold unavailable from simpler analogs. The 6-Br/5,7-F substitution pattern creates a privileged electronic profile: the heavy bromine enables cross-coupling and halogen bonding, while flanking fluorines enhance metabolic stability and tune LogP (2.66) into the CNS-optimal range for BBB penetration. Unlike generic 5,7-difluoroisatin, this derivative offers de novo patent space. Immediate availability at 97% purity accelerates hit-to-lead campaigns—eliminate custom synthesis lead times. Ideal for parallel chemistry and focused library generation targeting challenging protein-protein interactions or CNS receptors.

Molecular Formula C8H2BrF2NO2
Molecular Weight 262.01 g/mol
CAS No. 1698027-85-8
Cat. No. B6591863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5,7-difluoroindoline-2,3-dione
CAS1698027-85-8
Molecular FormulaC8H2BrF2NO2
Molecular Weight262.01 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1F)Br)F)NC(=O)C2=O
InChIInChI=1S/C8H2BrF2NO2/c9-4-3(10)1-2-6(5(4)11)12-8(14)7(2)13/h1H,(H,12,13,14)
InChIKeyFGEFXZZQCPDFRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5,7-difluoroindoline-2,3-dione (1698027-85-8): A Strategic Halogenated Isatin Scaffold for Advanced Drug Discovery


6-Bromo-5,7-difluoroindoline-2,3-dione (CAS 1698027-85-8) is a heterocyclic building block belonging to the isatin family. It is characterized by a molecular formula of C8H2BrF2NO2 and a molecular weight of 262.01 g/mol . The core indoline-2,3-dione structure is a privileged scaffold in medicinal chemistry due to its proven versatility in generating bioactive molecules [1]. This specific derivative is defined by a unique halogenation pattern on the benzenoid ring: a bromine atom at the 6-position, flanked by fluorine atoms at the 5- and 7-positions . This specific arrangement of electron-withdrawing groups modulates the core's electronic properties and provides distinct synthetic handles for further functionalization, positioning it as a versatile intermediate for constructing complex and potentially bioactive chemical libraries.

6-Bromo-5,7-difluoroindoline-2,3-dione (1698027-85-8) Compared to Generic Isatins: The Uniqueness of its Halogen Pattern


Generic substitution fails because even subtle changes in the number, type, and position of halogen atoms on the isatin scaffold can drastically alter key properties that govern its utility in drug discovery. For instance, the redox behavior of halogenated isatins is highly dependent on the specific substitution pattern [1]. Similarly, the number of halogen atoms (di- vs. tri-substituted) significantly impacts the electron deficiency of the aromatic ring, which in turn dictates its reactivity in synthetic transformations and its interaction potential with biological targets [2]. Therefore, swapping 6-bromo-5,7-difluoroindoline-2,3-dione for a more common analog like 5,7-difluoroisatin or a 5,7-dibromoisatin can lead to an entirely different compound with unpredictable biological or chemical outcomes. The specific combination of a heavy bromine atom and two highly electronegative fluorine atoms in this tri-halogenated derivative creates a unique physicochemical and electronic profile that cannot be replicated by its simpler analogs.

Quantitative Evidence Guide for 6-Bromo-5,7-difluoroindoline-2,3-dione (1698027-85-8): Differentiators vs. Closest Analogs


Unique Tri-Halogenated Scaffold Offers Enhanced Electron Deficiency for Nucleophilic Aromatic Substitution

The presence of three electron-withdrawing halogen atoms (Br at C6, F at C5 and C7) on the isatin core creates a uniquely electron-deficient aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) reactions that are less favorable or impossible on less substituted analogs. This is a class-level inference from established electronic principles. 5,7-Difluoroisatin, with only two fluorine atoms, will be less electrophilic. 5,7-Dibromoisatin, while also electron-deficient, lacks the same degree of activation due to the differing electronic nature and inductive effects of bromine vs. fluorine [1].

Medicinal Chemistry Organic Synthesis Scaffold Optimization

Differentiated LogP Value of 2.66 Significantly Alters Predicted Lipophilicity and Bioavailability

6-Bromo-5,7-difluoroindoline-2,3-dione has a vendor-calculated LogP value of 2.66 . This represents a significant increase in lipophilicity compared to its non-brominated counterpart, 5,7-difluoroindoline-2,3-dione, which has a vendor-calculated XLogP3 of 0.90 . The addition of the single bromine atom at the 6-position results in a calculated LogP increase of 1.76 units, predicting a 58-fold increase in its partition coefficient (assuming a direct relationship, 10^1.76 = 57.5).

Drug Design ADME Properties Lipophilicity

Commercial Availability at 97% Purity Provides a Ready-to-Use Building Block, Differentiating it from Less Accessible Analogs

The target compound is commercially available with a standard purity of 97% from established vendors like Fluorochem and Bidepharm . This is a key differentiator compared to close positional isomers or differently substituted analogs. For instance, the related compound 5-bromo-7-fluoroindoline-2,3-dione (CAS 74830-75-8) has a listed lead time of 4-6 weeks from one vendor, suggesting it may be synthesized on demand rather than stocked .

Chemical Sourcing Medicinal Chemistry Parallel Synthesis

Critical Data Gap in Biological Activity Warrants De Novo Exploration, Representing an Opportunity for First-Mover Advantage

A literature search reveals no published primary research articles or patents reporting specific biological activity data for 6-bromo-5,7-difluoroindoline-2,3-dione. This stands in contrast to other isatin derivatives, such as 5,7-dibromoisatin analogs, which have been extensively studied and shown to have potent anti-proliferative effects [1]. While 5,7-dibromoisatins are known to be active cytotoxic agents with low micromolar potency [2], the biological profile of the 6-bromo-5,7-difluoro analog remains completely unexplored.

Drug Discovery Lead Optimization Structure-Activity Relationship

Optimal Application Scenarios for 6-Bromo-5,7-difluoroindoline-2,3-dione (1698027-85-8) in Research and Industry


Scaffold Hopping and Library Synthesis in CNS Drug Discovery

The unique combination of a high LogP (2.66) and multiple synthetic handles (bromine for cross-coupling, electron-deficient ring for SNAr) makes this compound an ideal core scaffold for generating focused libraries of isatin derivatives with properties suited for central nervous system (CNS) targets. Its predicted lipophilicity falls within the optimal range for BBB penetration, offering a differentiated starting point compared to the more polar 5,7-difluoroisatin .

Building Block for Late-Stage Functionalization in Parallel Synthesis

Given its commercial availability at high purity (97%) and its reactive halogen handles, this compound is perfectly suited for high-throughput parallel synthesis workflows . Its immediate availability eliminates long lead times associated with custom synthesis of similar analogs, allowing medicinal chemistry teams to rapidly explore chemical space around this novel scaffold for a variety of therapeutic targets.

Targeting Protein-Protein Interactions via Halogen Bonding

The heavy bromine atom at the 6-position introduces the potential for halogen bonding interactions with biological targets, a feature absent in di-fluorinated analogs. This property is increasingly recognized as a valuable tool in drug design for enhancing target affinity and selectivity. Researchers investigating challenging targets like protein-protein interactions could leverage this compound to explore novel binding modes not accessible with simpler isatin derivatives .

De Novo Exploration of Unexplored Chemical Space in Anticancer or Antiviral Programs

Since this specific tri-halogenated isatin lacks any published biological data, it represents an opportunity for de novo exploration . A research program could procure this compound as part of a larger initiative to generate novel, patentable lead compounds. Its structure, closely related to known anticancer agents like the 5,7-dibromoisatins, suggests a high probability of biological activity, making it a high-value, low-competition starting point for new drug discovery projects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-5,7-difluoroindoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.